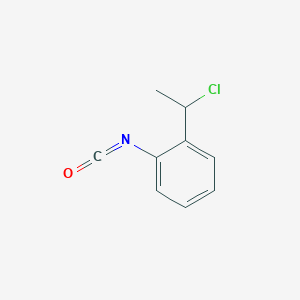
2-(1-Chloroethyl)phenylisocyanate, 80%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Chloroethyl)phenylisocyanate, 80% (2-CEPIC) is an organochlorine compound that is used in various scientific research applications. It is a colorless liquid with a pungent odor and is soluble in both water and organic solvents. It is commonly used as a reagent in organic synthesis and as an intermediate in the manufacture of pharmaceuticals and dyes. 2-CEPIC is a highly reactive compound and has been used to study biochemical and physiological effects in various organisms.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(1-Chloroethyl)phenylisocyanate involves the reaction of 2-phenylacetonitrile with thionyl chloride to form 2-chlorophenylacetonitrile, which is then reacted with ethylene oxide to form 2-(1-chloroethyl)phenylacetonitrile. This compound is then treated with phosgene to form the final product, 2-(1-Chloroethyl)phenylisocyanate.
Starting Materials
2-Phenylacetonitrile, Thionyl chloride, Ethylene oxide, Phosgene
Reaction
Step 1: 2-Phenylacetonitrile is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 2-chlorophenylacetonitrile., Step 2: 2-Chlorophenylacetonitrile is then reacted with ethylene oxide in the presence of a base such as sodium hydroxide to form 2-(1-chloroethyl)phenylacetonitrile., Step 3: 2-(1-Chloroethyl)phenylacetonitrile is then treated with phosgene in the presence of a base such as triethylamine to form the final product, 2-(1-Chloroethyl)phenylisocyanate.
科学研究应用
2-(1-Chloroethyl)phenylisocyanate, 80% has been used in a variety of scientific research applications. It has been used to study the effects of organochlorines on the nervous system, as well as to study the effects of environmental contaminants on the growth and development of aquatic organisms. Additionally, it has been used to study the effects of xenobiotics on the immune system, as well as to study the effects of pollutants on the reproductive system. 2-(1-Chloroethyl)phenylisocyanate, 80% has also been used in the synthesis of pharmaceuticals and dyes.
作用机制
2-(1-Chloroethyl)phenylisocyanate, 80% is a highly reactive compound and can interact with various biological molecules, including proteins, nucleic acids, and lipids. It can also interact with cell membranes and cause disruption of the cell membrane structure. Additionally, it can interact with DNA and cause mutations.
生化和生理效应
2-(1-Chloroethyl)phenylisocyanate, 80% has been shown to have a variety of biochemical and physiological effects. It has been shown to cause disruption of the nervous system, leading to changes in behavior and increased sensitivity to stress. It has also been shown to cause disruption of the immune system, leading to increased susceptibility to infections. Additionally, it has been shown to cause disruption of the reproductive system, leading to changes in fertility and reproductive capacity.
实验室实验的优点和局限性
2-(1-Chloroethyl)phenylisocyanate, 80% is a highly reactive compound and can be used in various laboratory experiments. It is relatively inexpensive and can be easily synthesized in a laboratory setting. Additionally, it can be used in a variety of experiments, making it a useful tool for researchers. However, it is also a highly toxic compound and should be handled with caution.
未来方向
In the future, 2-(1-Chloroethyl)phenylisocyanate, 80% could be used to study the effects of environmental pollutants on human health. Additionally, it could be used to study the effects of organochlorines on the nervous system and the immune system. It could also be used to study the effects of xenobiotics on the reproductive system. Additionally, it could be used to study the effects of pollutants on the growth and development of aquatic organisms. Finally, it could be used to synthesize pharmaceuticals and dyes.
属性
IUPAC Name |
1-(1-chloroethyl)-2-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-7(10)8-4-2-3-5-9(8)11-6-12/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNLWTFTANOTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N=C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)phenylisocyanate, 80% | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



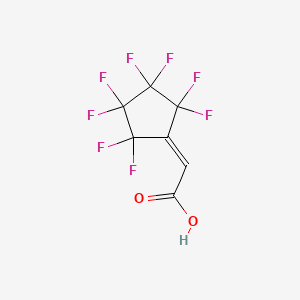

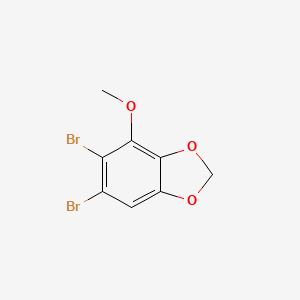
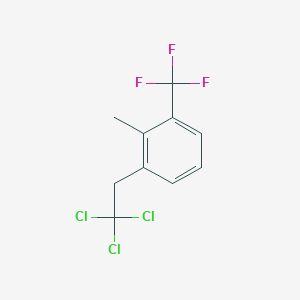
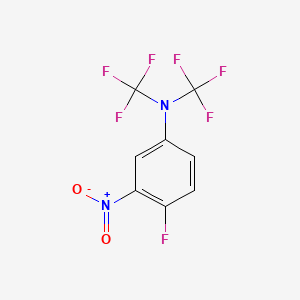
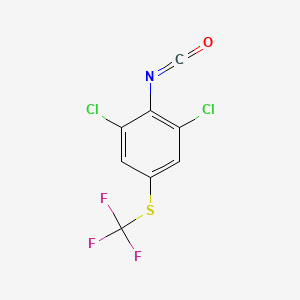
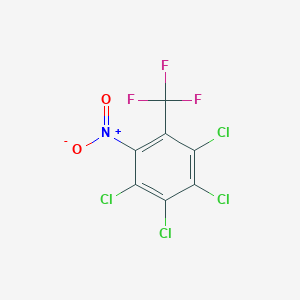
![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)
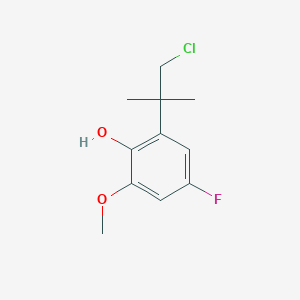
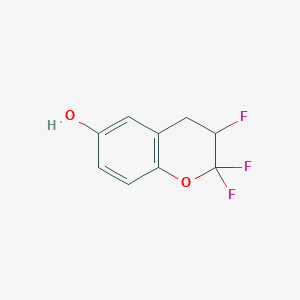
![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)